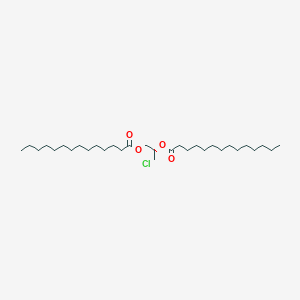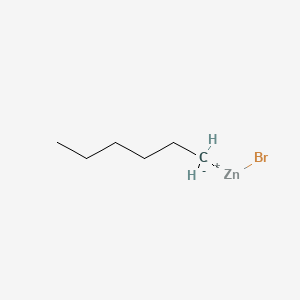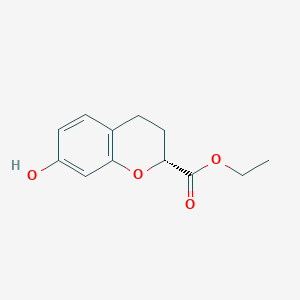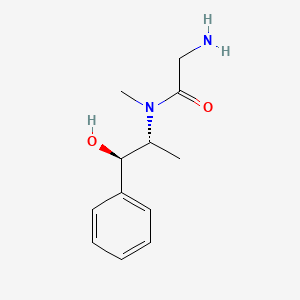
Capreomycin IIA Trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capreomycin IIA Trihydrochloride is a semi-synthetic aminoglycoside antibiotic derived from Streptomyces capreolus. It is used as a broad-spectrum antibiotic to treat tuberculosis, including multidrug-resistant tuberculosis, and is also used in combination with other antibiotics in the treatment of other serious bacterial infections. Capreomycin IIA Trihydrochloride has been studied extensively in laboratory settings and is known to possess a wide range of pharmacological and biochemical effects.
Wirkmechanismus
Capreomycin IIA Trihydrochloride works by inhibiting the synthesis of proteins in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and thus preventing the translation of mRNA into proteins. This prevents the bacteria from growing and dividing, ultimately leading to cell death.
Biochemical and Physiological Effects
Capreomycin IIA Trihydrochloride has a wide range of biochemical and physiological effects. In addition to its antibacterial properties, it has been shown to have anti-fungal, anti-inflammatory, and immunomodulatory properties. It has also been shown to have antiviral, anti-tumor, and anti-parasitic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Capreomycin IIA Trihydrochloride in laboratory experiments include its broad-spectrum activity, its stability in aqueous solutions, and its low toxicity. However, there are some limitations to its use in laboratory experiments. It is not effective against Gram-positive bacteria, and it can be toxic to mammalian cells in high concentrations.
Zukünftige Richtungen
The potential future directions for Capreomycin IIA Trihydrochloride include further research into its antibacterial properties, its potential use in combination with other antibiotics to treat multidrug-resistant bacteria, and its potential use in the treatment of other serious bacterial infections. In addition, further research could be conducted into its anti-fungal, anti-inflammatory, and immunomodulatory properties. Finally, further research could also be conducted into its potential use in the treatment of cancer and other diseases.
Synthesemethoden
Capreomycin IIA Trihydrochloride is synthesized using a process known as Streptomyces fermentation. This process involves the use of Streptomyces species to produce the antibiotic from a combination of carbohydrates, proteins, and other organic compounds. The fermentation process is carried out in a bioreactor, which is a container that is designed to facilitate the growth of microorganisms in a controlled environment. The fermentation process can take up to several weeks, depending on the strain of Streptomyces used and the temperature of the bioreactor.
Wissenschaftliche Forschungsanwendungen
Capreomycin IIA Trihydrochloride is used extensively in scientific research applications. It has been used to study the effects of antibiotics on bacterial resistance, as well as the effects of antibiotics on the human immune system. It has also been used to study the effects of antibiotics on the growth and development of microbial communities in the environment. In addition, Capreomycin IIA Trihydrochloride has been used to study the effects of antibiotics on the development of antibiotic-resistant bacteria.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Capreomycin IIA Trihydrochloride involves the condensation of three amino acids, L-arginine, L-methionine, and L-tyrosine, with capreomycin IIB. The resulting intermediate is then treated with hydrochloric acid to yield Capreomycin IIA Trihydrochloride.", "Starting Materials": [ "Capreomycin IIB", "L-arginine", "L-methionine", "L-tyrosine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of Capreomycin IIB with L-arginine, L-methionine, and L-tyrosine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature for 24-48 hours.", "Step 2: Purification of the resulting intermediate by column chromatography using a suitable solvent system such as methanol-chloroform.", "Step 3: Treatment of the purified intermediate with hydrochloric acid in a suitable solvent such as water or methanol at room temperature for 2-4 hours.", "Step 4: Isolation of Capreomycin IIA Trihydrochloride by filtration, washing with a suitable solvent such as water or methanol, and drying under vacuum at room temperature." ] } | |
CAS-Nummer |
71730-99-9 |
Produktname |
Capreomycin IIA Trihydrochloride |
Molekularformel |
C₁₉H₃₅Cl₃N₁₂O₇ |
Molekulargewicht |
649.92 |
Synonyme |
Cyclo[3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-amino-β-alanyl-L-seryl] Trihydrochloride; 1-De[(S)-3,6-diaminohexanoic acid]capreomycin IA Trihydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)

